molecular formula C23H26N4O2 B2522038 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021258-54-7

4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2522038
CAS No.: 1021258-54-7
M. Wt: 390.487
InChI Key: YMTVZVAOYGVMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Related Compounds

The synthesis of related compounds has been explored in various studies, demonstrating the versatility and potential applications of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide in material science and medicinal chemistry. For instance, derivatives of tert-butyl and pyridine have been synthesized and studied for their properties. These compounds, including various polyamides with flexible main-chain ether linkages and ortho-phenylene units, exhibit significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, which could be beneficial in developing new materials with specific mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Anticholinesterase Activity

Compounds featuring the tert-butyl group have shown promise in biological applications, such as anticholinesterase activity. This activity is critical for the development of treatments for diseases like Alzheimer's, where the regulation of acetylcholine levels plays a fundamental role. The structure and crystal systems of these compounds suggest potential for further exploration in medicinal chemistry (Pietsch, Nieger, & Gütschow, 2007).

Enhancing Reductive Cleavage

The reductive cleavage of aromatic carboxamides has been enhanced using derivatives of tert-butyl, providing a method for the regiospecific cleavage of C(O)-N bonds under mild conditions. This process has implications for the synthesis of amines, which are valuable in pharmaceutical chemistry (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Water Oxidation Catalysts

Research has also focused on the development of new families of Ru complexes for water oxidation, employing ligands derived from tert-butyl and pyridine. These complexes have shown significant potential in oxygen evolution reactions, a key process in artificial photosynthesis and energy conversion technologies (Zong & Thummel, 2005).

Fluorescence Chemosensors

The design and synthesis of fluorescence chemosensors based on tert-butyl derivatives have led to the selective detection of ions, such as Ba2+. These sensors offer high selectivity and sensitivity, essential for environmental monitoring, biological research, and medical diagnostics (Ravichandiran et al., 2019).

Properties

IUPAC Name

4-tert-butyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-23(2,3)19-9-7-17(8-10-19)22(29)25-14-5-15-27-21(28)12-11-20(26-27)18-6-4-13-24-16-18/h4,6-13,16H,5,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTVZVAOYGVMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.